molecular formula C16H19BrN2O4 B3029292 Boc-7-Bromo-L-tryptophan CAS No. 612484-55-6

Boc-7-Bromo-L-tryptophan

Cat. No.: B3029292
CAS No.: 612484-55-6
M. Wt: 383.24 g/mol
InChI Key: XQVLODKGIHVFTP-LBPRGKRZSA-N
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Description

Boc-7-Bromo-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-Bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with a Boc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position . The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve fermentative processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum expressing specific halogenase and reductase genes can be used to produce brominated tryptophan derivatives . This method is considered environmentally friendly and scalable.

Chemical Reactions Analysis

Types of Reactions: Boc-7-Bromo-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS), bromine.

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

    Cross-Coupling: Palladium catalysts, boronic acids.

Major Products:

    Substitution Products: Various substituted indole derivatives.

    Deprotected Amino Acid: 7-Bromo-L-tryptophan.

Mechanism of Action

The mechanism of action of Boc-7-Bromo-L-tryptophan involves its interaction with specific molecular targets. The bromine atom and Boc group influence the compound’s reactivity and binding affinity. For example, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites . The pathways involved may include halogenation and deprotection reactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVLODKGIHVFTP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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